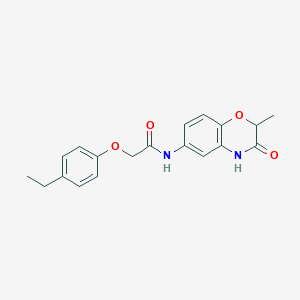
2-(4-ethylphenoxy)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-etilfenoxi)-N-(2-metil-3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida es un compuesto orgánico sintético que pertenece a la clase de las benzoxazinas. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluida la química medicinal, la ciencia de los materiales y la química industrial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-etilfenoxi)-N-(2-metil-3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida normalmente implica los siguientes pasos:
Formación del anillo benzoxazínico: Esto se puede lograr mediante la reacción de un derivado de fenol adecuado con una amina y formaldehído en condiciones ácidas o básicas.
Introducción del grupo etilo: El grupo etilo se puede introducir mediante reacciones de alquilación utilizando haluros de etilo.
Acetilación: El paso final implica la acetilación del derivado benzoxazínico para formar el grupo acetamida.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo involucran procesos por lotes o continuos a gran escala, utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Los catalizadores y los solventes se eligen para mejorar las velocidades de reacción y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.
Sustitución: Agentes halogenantes, nucleófilos y electrófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en la producción de materiales avanzados, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-etilfenoxi)-N-(2-metil-3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida implica su interacción con objetivos y vías moleculares específicas. Estos pueden incluir:
Inhibición enzimática: El compuesto puede inhibir ciertas enzimas, afectando las vías metabólicas.
Unión a receptores: Puede unirse a receptores específicos, modulando las vías de señalización celular.
Interacción con el ADN: El compuesto puede interactuar con el ADN, influyendo en la expresión génica y las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-metilfenoxi)-N-(2-metil-3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida
- 2-(4-etilfenoxi)-N-(2-metil-3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)propionamida
Singularidad
2-(4-etilfenoxi)-N-(2-metil-3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)acetamida es único debido a sus características estructurales específicas, como el grupo etilo y la parte acetamida. Estas características pueden conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C19H20N2O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-(4-ethylphenoxy)-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4/c1-3-13-4-7-15(8-5-13)24-11-18(22)20-14-6-9-17-16(10-14)21-19(23)12(2)25-17/h4-10,12H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
FLRSZHLAPOHSDS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11324910.png)
![2-(4-fluorophenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11324914.png)
![3-methyl-4-(2,3,4-trimethoxyphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11324915.png)
![3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11324922.png)
![2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11324934.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11324940.png)
![2-[(4-ethylphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324944.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11324946.png)
![Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B11324955.png)
![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11324966.png)


![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11324988.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11324989.png)
